Tris(nicotinato)chromium

Chromium bioavailability Tissue retention kinetics Nutritional supplement absorption

Tris(nicotinato)chromium (CAS 64452-96-6), commonly referred to as chromium(III) nicotinate or chromium polynicotinate, is a coordination complex of trivalent chromium with three nicotinic acid (niacin/vitamin B3) ligands. It is widely marketed as a nutritional supplement for chromium delivery, often described as "niacin-bound chromium".

Molecular Formula C18H15CrN3O6
Molecular Weight 421.3 g/mol
Cat. No. B1263261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(nicotinato)chromium
Molecular FormulaC18H15CrN3O6
Molecular Weight421.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.C1=CC(=CN=C1)C(=O)O.[Cr]
InChIInChI=1S/3C6H5NO2.Cr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);
InChIKeyKIGCABNRICVESE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(nicotinato)chromium (CAS 64452-96-6): Core Identity and Procurement-Relevant Characteristics of Chromium(III) Nicotinate


Tris(nicotinato)chromium (CAS 64452-96-6), commonly referred to as chromium(III) nicotinate or chromium polynicotinate, is a coordination complex of trivalent chromium with three nicotinic acid (niacin/vitamin B3) ligands . It is widely marketed as a nutritional supplement for chromium delivery, often described as "niacin-bound chromium" [1]. Unlike the discrete mononuclear complex chromium(III) trispicolinate, chromium nicotinate exists as nicotinato-bridged polymers of dihydroxido-bridged dinuclear Cr(III) cores—a structural feature definitively established by X-ray absorption spectroscopy [2]. This polymeric architecture has implications for solubility, formulation behavior, and batch-to-batch consistency that are critical for procurement specification.

Why Tris(nicotinato)chromium Cannot Be Interchanged with Other Chromium(III) Salts: A Segue to Quantitative Evidence


Trivalent chromium supplements are not functionally equivalent. Chromium picolinate, chromium chloride, chromium nicotinate, and niacin-bound chromium (polynicotinate) differ in polymeric versus mononuclear structure, tissue distribution kinetics, propensity to generate oxidative stress and chromosomal damage, and breadth of metabolic marker modulation [1][2]. Manufacturing method variability further produces chemically distinct products all sold as "chromium nicotinate" [3]. Generic interchange therefore risks both efficacy failure and safety exposure. The evidence items below supply the quantitative basis for this position.

Quantitative Differentiation Evidence for Tris(nicotinato)chromium Versus Chromium Picolinate, Chloride, and Other Trivalent Chromium Salts


Tissue Retention Advantage: 3.2–8.4-Fold Higher Early-Phase ⁵¹Cr Retention vs. Picolinate and Chloride in a Rat Model

In a direct head-to-head radiotracer study, male Sprague-Dawley rats (150–170 g) were gavaged with ⁵¹Cr-labeled Cr chloride (CrCl), Cr nicotinate (CrNic), or Cr picolinate (CrPic). At 1 h post-gavage, tissue retention percentages in the CrNic group were 3.2 to 8.4 times higher than in the CrPic or CrCl groups. At 3 h, CrNic blood, muscle, and pancreatic ⁵¹Cr retentions were 2.4 to 8 times higher than CrPic. By 6–12 h, CrNic retained 1.8 to 3.8 times more absorbed/retained counts than CrPic [1]. The comparator baseline is explicit: CrPic and CrCl at identical radiolabel dosing with matched time-point tissue harvesting.

Chromium bioavailability Tissue retention kinetics Nutritional supplement absorption Radiotracer biodistribution

Genotoxicity Safety Margin: Zero Chromosomal Aberrations vs. 3–18-Fold Increase for Chromium Picolinate in CHO Cells

In a direct head-to-head genotoxicity study in Chinese hamster ovary (CHO) cells, chromium picolinate produced chromosome damage 3-fold to 18-fold above control levels at soluble doses of 0.050, 0.10, 0.50, and 1.0 mM after 24 h treatment. Particulate chromium picolinate at 8.0 μg/cm² and 40 μg/cm² produced aberrations 4-fold and 16-fold above controls, respectively. In contrast, chromium nicotinate, nicotinic acid, and chromium(III) chloride hexahydrate did not produce any chromosome damage at equivalent nontoxic doses [1]. The absence of genotoxicity for Cr nicotinate at matched exposure levels constitutes a quantifiable safety differentiation.

Genotoxicity screening Chromosomal aberration assay Dietary supplement safety CHO cell toxicology

Broader Metabolic Marker Modulation in Diabetic Rats: Cr Niacinate Significantly Lowers 7 of 7 Markers vs. 3 of 7 for Cr Picolinate

In a 7-week direct-comparison study, streptozotocin-induced diabetic Sprague-Dawley rats received daily gavage of chromium niacinate (Cr-N) or chromium picolinate (Cr-P) at 400 μg Cr/kg BW. Versus the untreated diabetic control (D), Cr-N significantly lowered all 7 measured parameters: TNF-α (P=0.04), IL-6 (P=0.02), CRP (P=0.02), lipid peroxidation (P=0.01), HbA₁ (P=0.02), triglycerides (P=0.04), and cholesterol (P=0.04). Cr-P significantly lowered only 3 of 7: TNF-α (P=0.02), IL-6 (P=0.02), and lipid peroxidation (P=0.01); CRP, HbA₁, triglycerides, and cholesterol were not significantly lowered by Cr-P [1]. The comparator (D = untreated diabetic) and the head-to-head ligand differential are explicit.

Diabetic rat model Inflammatory cytokines Lipid peroxidation Glycemic control biomarkers

Clinical Insulin Resistance Improvement in HIV Patients: HOMA-IR Reduction of 0.43 Units with 400 μg/day Cr Nicotinate vs. Placebo Over 16 Weeks

In a randomized, double-blind, placebo-controlled trial, 46 HIV-positive subjects with insulin resistance (HOMA-IR ≥ 2.5) received 400 μg/day chromium nicotinate (n=23) or placebo (n=23) for 16 weeks. The chromium nicotinate group showed a significant decrease in HOMA-IR from median 4.09 (IQR 3.02–8.79) to 3.66 (2.40–5.46) (P=0.004). Insulin decreased from 102 (85–226) to 99 (59–131) pmol/L (P=0.003). Total body fat mass decreased by 1.0 kg (mean ± SEM: 17.3 ± 1.7 → 16.3 ± 1.7 kg; P=0.002). Trunk fat decreased from 23.8 ± 1.9% to 22.7 ± 2.0% (P=0.008). Triglycerides also decreased significantly. The placebo group showed no significant changes except for an increase in LDL cholesterol [1]. This trial provides quantitative clinical efficacy data against a placebo baseline in a specific patient population.

HIV metabolic complications Insulin resistance Randomized controlled trial Body composition

Structural Distinction: Polymeric Dinuclear Cr(III) Core vs. Mononuclear Crystalline Cr(pic)₃ with Implications for Solubility, Reactivity, and QC Specification

X-ray absorption spectroscopy (EXAFS/XANES) and EPR definitively established that Cr(III) nicotinato nutritional supplements are nicotinato-bridged polymers of dihydroxido-bridged dinuclear Cr(III) cores, where each Cr is octahedral with terminal O-bound nicotinate, two bridging nicotinates (one O- and one N-bound), and an aqua ligand [1]. This contrasts with the discrete mononuclear crystalline structure of chromium(III) trispicolinate, Cr(pic)₃ [2]. Furthermore, three different common manufacturing methods all yield different polymeric compounds, none of which correspond to a simple Cr(nicotinate)₃ monomer [3]. Procurement specifications must therefore define the manufacturing method and accept that the product is a polymer of variable composition, not a discrete stoichiometric entity.

X-ray absorption spectroscopy Coordination polymer structure Nutraceutical characterization Batch quality control

Hepatic and Renal Antioxidant Coverage: Cr Nicotinate Lowers TBARS in Both Tissues vs. Picolinate Limited to Hepatic Only

In a multiple-arm comparative study, spontaneously hypertensive rats (SHR) were fed a low-chromium basal diet supplemented with 5 ppm chromium as chloride, acetate, nicotinic acid-amino acid chelate (NA-AA), picolinate, or nicotinate, then challenged with 5% and 10% sucrose drinking water. Only chromium acetate and chromium nicotinate significantly lowered both hepatic AND renal TBARS (thiobarbituric acid reactive substances, a lipid peroxidation marker). Chromium picolinate lowered only hepatic TBARS; chromium chloride and NA-AA lowered neither tissue's TBARS [1]. The differential tissue coverage is explicit.

TBARS assay Lipid peroxidation Hypertension model Tissue-specific antioxidant activity

Procurement-Driven Application Scenarios for Tris(nicotinato)chromium Based on Quantitative Differentiation Evidence


Dietary Supplement Formulations Requiring a Chromium Source with Demonstrated Absence of Chromosomal Genotoxicity

For nutraceutical brands formulating chromium-containing supplements where long-term consumer safety is paramount—particularly products positioned for daily, chronic use—chromium nicotinate offers a quantifiably differentiated genotoxicity profile. In CHO cell chromosomal aberration assays, chromium nicotinate produced zero damage above controls at all nontoxic doses tested, whereas chromium picolinate produced 3–18-fold increases in chromosome damage [1]. This evidence directly supports label claims related to safety and can be referenced in GRAS or novel food dossiers where genotoxicity data are a regulatory requirement. Formulators should request a Certificate of Analysis specifying the synthesis route, as different manufacturing methods yield structurally distinct polymeric products [2].

Animal Nutrition and Feed Additive Programs Leveraging Superior Early-Phase Tissue Retention

In livestock and poultry nutrition, chromium supplementation aims to improve glucose utilization, lean tissue deposition, and stress resilience. Radiotracer data demonstrate that chromium nicotinate achieves 3.2–8.4-fold higher tissue retention at 1 h post-gavage and 2.4–8-fold higher retention in blood, muscle, and pancreas at 3 h compared to chromium picolinate and chromium chloride at equivalent dosing [3]. This kinetic advantage supports feed additive formulations targeting rapid post-ingestion chromium delivery to insulin-sensitive tissues. Feed-grade chromium polynicotinate specifications should include chromium content (≥12.2% typical) and polymer characterization data to ensure batch consistency .

Clinical Research on Insulin Resistance and Body Composition in Metabolically Complex Populations

In randomized controlled trials, chromium nicotinate at 400 μg/day significantly reduced HOMA-IR (from 4.09 to 3.66, P=0.004), fasting insulin (P=0.003), total body fat mass (−1.0 kg, P=0.002), and trunk fat (−1.1%, P=0.008) versus placebo in HIV patients with metabolic abnormalities [4]. Clinical researchers designing intervention studies for insulin-resistant populations should select chromium nicotinate as the intervention agent when the trial objective includes body composition endpoints alongside glycemic parameters, given the compound-specific body composition data unavailable for other chromium salts at the trial level. Preclinical evidence from the Jain et al. (2007) study further supports selection where multi-marker metabolic modulation (7/7 parameters improved) is desired [5].

Nutraceutical or Pharmaceutical Research Requiring Batch-Traceable, Structurally Characterized Chromium Raw Material

Academic and industrial research groups conducting reproducible in vivo or in vitro studies on chromium supplementation must contend with the fact that commercial 'chromium nicotinate' is not a single chemical entity. Three different synthesis methods produce three chemically distinct polymeric products, and the compound is insoluble/unstable in common solvents, complicating characterization [2]. The definitive solid-state structural model—nicotinato-bridged polymers of dihydroxido-bridged dinuclear Cr(III) cores established by EXAFS, EPR, UV-vis, and IR spectroscopies [6]—provides the analytical framework for writing a procurement specification. Researchers should require: (i) disclosure of the synthesis method, (ii) X-ray absorption or IR spectroscopic fingerprint data, and (iii) elemental analysis confirming Cr content. This level of specification prevents the well-documented pitfall of procuring structurally divergent material under the same CAS number.

Quote Request

Request a Quote for Tris(nicotinato)chromium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.